molecular formula C22H15N5O6 B2619775 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide CAS No. 898428-73-4

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B2619775
CAS No.: 898428-73-4
M. Wt: 445.391
InChI Key: CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a hybrid compound combining a quinazolinone core with a 3,5-dinitrobenzamide moiety. This compound’s structure suggests dual functionality: the quinazolinone may modulate enzyme activity, and the electron-deficient dinitrobenzamide could enhance binding to nucleophilic residues in proteins or DNA.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-5-3-2-4-19(20)22(29)25(13)16-8-6-15(7-9-16)24-21(28)14-10-17(26(30)31)12-18(11-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents

The phenyl group is then attached to the quinazolinone core through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. Finally, the dinitrobenzamide moiety is introduced through a nitration reaction, where the phenyl group is treated with a mixture of nitric and sulfuric acids to form the dinitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Diamino derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide serves as a building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The structural features of this compound allow it to participate in various chemical reactions, such as oxidation and reduction, making it a versatile intermediate in chemical synthesis .

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or modulator. Its structural similarity to known bioactive compounds suggests that it may interact with specific molecular targets, influencing enzymatic activities and cellular pathways. This interaction could lead to various biological effects, including anti-inflammatory and antimicrobial properties .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, compounds derived from similar quinazolinone structures have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : Research suggests that derivatives of this compound may possess anticancer activity by inducing apoptosis in cancer cells through specific molecular interactions .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of quinazolinone compounds demonstrated their effectiveness against multiple pathogens. The synthesized compounds were screened for antibacterial activity using standard methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 10 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors involved in cell signaling and metabolism. The dinitrobenzamide moiety can influence the compound’s reactivity and binding affinity, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of 3,5-Dinitrobenzamide Derivatives

Key structural analogs include:

  • Compound 9d and 10d (): Synthesized from 3,5-dinitrobenzoyl chloride, these derivatives feature oxazolidinone and triazole moieties. Their antibacterial activity highlights the importance of the dinitrobenzamide group in targeting bacterial enzymes or DNA .
  • N-(5-Chloropentyl)-3,5-dinitrobenzamide (4) (): A simpler derivative with a chloropentyl chain, synthesized via SN2 reactions with 97% yield. It demonstrates potent antitubercular activity (MIC/MBC values in Table 1), emphasizing the role of alkyl chain length in enhancing bioavailability .

Table 1: Comparison of 3,5-Dinitrobenzamide Derivatives

Compound Synthesis Yield Melting Point (°C) Key Functional Groups Biological Activity
Target Compound Not reported Not reported Quinazolinone, dinitrobenzamide Hypothetical (inferred)
Compound 9d () 32% 223–225 Oxazolidinone, triazole Antibacterial
Compound 10d () 45% 191–194 Oxazolidinone, triazole Antibacterial
N-(5-Chloropentyl)-3,5-dinitrobenzamide 97% Not reported Chloropentyl chain Antitubercular
Physical Properties
  • Melting Points : Dinitrobenzamide derivatives with aromatic substituents (e.g., Compound 9d) exhibit higher melting points (223–225°C) than aliphatic analogs, reflecting stronger intermolecular π-π stacking and hydrogen bonding .

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound, characterized by a quinazolinone core and multiple nitro groups, is being investigated for its therapeutic potential, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula for this compound is C22H15N5O5, with a molecular weight of 445.4 g/mol. The presence of the quinazolinone moiety is significant as it often correlates with biological activity, particularly in enzyme inhibition and modulation.

PropertyValue
Molecular FormulaC22H15N5O5
Molecular Weight445.4 g/mol
IUPAC NameN-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3,5-dinitrobenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone structure can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values indicate significant bacteriostatic effects against pathogens such as E. coli and S. aureus.

Table 1: Antimicrobial Activity Results

MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli ATCC 259220.412.5
P. aeruginosa ATCC 278530.212.5
S. aureus ATCC 259236.2513.12

These results suggest that the compound not only inhibits bacterial growth but may also be effective in killing bacteria at higher concentrations.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colon cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-710
HCT-1168

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Effects : A recent study investigated the efficacy of various derivatives of quinazolinone compounds against bacterial strains. The results indicated that modifications in the nitro group significantly enhanced antimicrobial activity, particularly against resistant strains of S. aureus and E. coli .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on MCF-7 cells, revealing a dose-dependent response with significant cell death observed at concentrations above 10 µM .

Q & A

Basic: What synthetic strategies are employed for the preparation of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Claisen-Schmidt condensation to generate chalcone intermediates, followed by cyclization to form the quinazolinone core .
  • Step 2: Introduction of the 3,5-dinitrobenzamide moiety via nucleophilic acyl substitution or amide coupling reactions under controlled conditions (e.g., THF/water solvent systems with NaBH₄ as a reducing agent) .
  • Characterization: Intermediates are validated using 1H/13C NMR (e.g., δ 170.3 ppm for carbonyl groups), IR spectroscopy (C=O stretching at ~1640 cm⁻¹), and mass spectrometry (e.g., [M+H]+ peaks) . Purity is confirmed via TLC and melting point analysis .

Basic: What in vitro assays are used to validate the anticancer activity of this compound, and how are results interpreted?

Answer:

  • MTT Assay: Used to assess cytotoxicity against cancer cell lines (e.g., MCF7, PC-3, HT-29). Cells are treated with serial dilutions (1–100 µM), and viability is measured at 48–72 hours. IC₅₀ values are calculated using nonlinear regression .
  • Comparative Analysis: Activity is benchmarked against standards like doxorubicin (IC₅₀: 9.06–15.29 µg/mL) and 5-fluorouracil (10.25–16.15 µg/mL). For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced potency (IC₅₀: 10.15–16.52 µg/mL) .

Advanced: How do structural modifications (e.g., substituent effects) influence the compound’s efficacy and selectivity?

Answer:

  • Quinazolinone Core: The 2-methyl-4-oxo group enhances hydrogen bonding with target proteins (e.g., thymidylate kinase), while the phenyl linker improves solubility .
  • Nitro Groups: 3,5-Dinitrobenzamide moieties increase electrophilicity, improving interactions with cysteine residues in bacterial enzymes (e.g., Mycobacterium tuberculosis thymidylate kinase) .
  • Withdrawing Groups: Substituents like halogens or trifluoromethyl groups on the benzamide ring enhance membrane permeability and resistance to metabolic degradation .

Advanced: What computational methods predict target binding, and how do docking results correlate with experimental data?

Answer:

  • Molecular Docking: Performed using software like AutoDock Vina to model interactions with targets such as 5C5S (Human myosin-9b RhoGAP) and 3K46 (E. coli β-glucuronidase). Docking scores (e.g., −9.2 kcal/mol) indicate strong binding via π-π stacking and hydrogen bonds .
  • Validation: Experimental IC₅₀ values correlate with docking scores; compounds showing low nM activity (e.g., 10.15 µM) align with predicted high-affinity binding .

Advanced: How can researchers optimize reaction yields and purity during large-scale synthesis?

Answer:

  • Catalyst Optimization: Use of CoCl₂ (0.045 mmol) in THF/water systems improves reduction efficiency during intermediate deprotection .
  • Purification: Celite filtration removes dark solids post-reduction, followed by vacuum concentration and recrystallization (e.g., from ethanol) to achieve >95% purity .
  • Troubleshooting: Inconsistent yields may arise from moisture-sensitive steps; strict anhydrous conditions (e.g., molecular sieves) are critical for nitro group stability .

Advanced: What mechanisms explain bacterial resistance to dinitrobenzamide derivatives, and how can they be mitigated?

Answer:

  • Resistance Pathways: Mutations in Mycobacterium smegmatis thymidylate kinase (e.g., Ala72Val) reduce drug-target binding affinity .
  • Mitigation Strategies: Co-administration with efflux pump inhibitors (e.g., verapamil) or structural redesign to target conserved residues (e.g., Asp15) improves efficacy .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization: Variability in IC₅₀ values (e.g., ±2 µM) may arise from differences in cell passage number, serum concentration, or incubation time. Adherence to CLSI guidelines is recommended .
  • Data Normalization: Activity is reported relative to internal controls (e.g., % inhibition vs. untreated cells) to minimize inter-lab variability .

Advanced: What analytical techniques are critical for confirming compound stability under physiological conditions?

Answer:

  • HPLC-MS: Monitors degradation products (e.g., nitro-reduction to amines) in simulated gastric fluid (pH 1.2) over 24 hours .
  • Circular Dichroism: Detects conformational changes in target proteins upon ligand binding, confirming stability of drug-target complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.